molecular formula C10H15NO4S B8394060 3-(N,N-Dimethylsulfamoyl)-4-methoxybenzyl alcohol

3-(N,N-Dimethylsulfamoyl)-4-methoxybenzyl alcohol

Cat. No. B8394060
M. Wt: 245.30 g/mol
InChI Key: KHCDPKFCRROCMY-UHFFFAOYSA-N
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Patent
US07745472B2

Procedure details

To a solution of OBS02053 (2.33 g, 8.89 mmol) in anhydrous DCM (50 mL) was added thionyl chloride (0.97 mL, 13.34 mmol). The mixture was stirred at room temperature for 2 h and the volatiles removed in vacuo. The residue was re-dissolved and co-evaporated three times with DCM (3×20 mL) to give OBS02058 as a light-sensitive brown oil (2.07 g, 83%); 1H-NMR (270 MHz, CDCl3)=2.98 (6H, s), 3.899 (3H, s), 4.54 (2H, s), 6.94 (1H, d, J=8.4), 7.25 (1H, dd, J=2.2, 8.4), 7.40 (1H, d, J=2.2).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH2:9]O)(=[O:5])=[O:4].S(Cl)([Cl:19])=O>C(Cl)Cl>[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH2:9][Cl:19])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
CN(S(=O)(=O)C=1C=C(CO)C=CC1OC)C
Name
Quantity
0.97 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(S(=O)(=O)C=1C=C(CCl)C=CC1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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